3-Methoxy-4-(oxetan-3-yloxy)-benzonitrile
Overview
Description
3-Methoxy-4-(oxetan-3-yloxy)-benzonitrile is a chemical compound with the molecular formula C11H11NO3 It is characterized by the presence of a methoxy group, an oxetane ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(oxetan-3-yloxy)-benzonitrile typically involves the reaction of 3-methoxy-4-hydroxybenzonitrile with oxetane derivatives under specific conditions. The reaction is often catalyzed by bases such as potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-(oxetan-3-yloxy)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-methoxy-4-(oxetan-3-yloxy)benzoic acid.
Reduction: Formation of 3-methoxy-4-(oxetan-3-yloxy)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(oxetan-3-yloxy)-benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(oxetan-3-yloxy)-benzonitrile is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The oxetane ring and nitrile group may play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- 3-Methoxy-4-(oxetan-3-yloxy)aniline
- 3-Methoxy-4-(oxetan-3-yloxy)benzoic acid
Comparison: Compared to its analogs, 3-Methoxy-4-(oxetan-3-yloxy)-benzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity. The oxetane ring also contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methoxy-4-(oxetan-3-yloxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-13-11-4-8(5-12)2-3-10(11)15-9-6-14-7-9/h2-4,9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMFOARPWDTLMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OC2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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